

Technical Support Center: H-AVPIAQK-OH (SMAC N7) Optimization

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Compound of Interest

Compound Name: *H-Avpiaqk-OH*

Cat. No.: *B12103826*

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Product: **H-AVPIAQK-OH** (SMAC N-terminal Heptapeptide) Classification: Pro-apoptotic Peptide / IAP Antagonist Primary Application: Sensitization of cancer cells to apoptosis via XIAP/cIAP inhibition.

Critical Application Note: Intracellular Delivery

Read Before Proceeding: The **H-AVPIAQK-OH** peptide represents the native N-terminal sequence of the SMAC/DIABLO protein. Unlike small molecule SMAC mimetics (e.g., LCL161) or modified peptides (e.g., Octa-arginine/TAT-fusions), the naked **H-AVPIAQK-OH** sequence is generally membrane-impermeable.

If you add this peptide directly to the culture media of intact cells without a transfection agent, electroporation, or microinjection, you will likely observe zero efficacy, regardless of the dosage used. This guide assumes you are using a validated intracellular delivery method or performing cell-free assays.

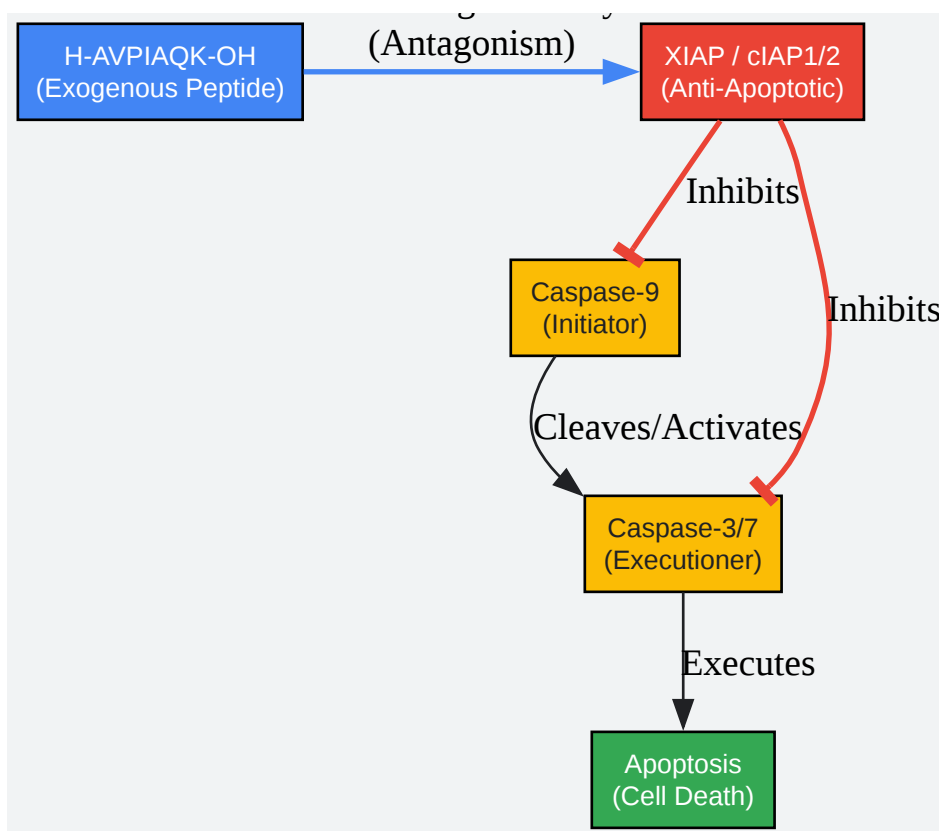
Part 1: Mechanism of Action & Rationale

To optimize dosage, one must understand the stoichiometric antagonism. **H-AVPIAQK-OH** functions by binding to the BIR (Baculovirus IAP Repeat) domains of Inhibitor of Apoptosis

Proteins (IAPs), specifically XIAP.

- The Blockade: In cancer cells, XIAP binds and inhibits Caspase-9 (via BIR3) and Caspase-3/7 (via BIR2), preventing apoptosis.[1]
- The Release: **H-AVPIAQK-OH** competes for these BIR domains with higher affinity than the caspases.
- The Result: Caspases are released, allowing the apoptotic cascade to proceed.

Mechanism Visualization



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Caption: **H-AVPIAQK-OH** displaces caspases from XIAP, restoring the apoptotic pathway.

Part 2: Preparation & Stability[3]

Parameter	Specification	Technical Note
Solubility	Water or PBS	The sequence contains Lysine (K, +) and Glutamine (Q). It is generally hydrophilic. If hydrophobic aggregation occurs, use <1% DMSO.
Stock Conc.	10 mM	Prepare high-concentration stocks to minimize vehicle volume in culture.
Storage	-20°C or -80°C	Store lyophilized powder desiccated. Aliquot stock solutions to avoid freeze-thaw cycles.
Stability	Low in Serum	Critical: Unmodified peptides are susceptible to serum proteases. For long-term assays (>12h), use heat-inactivated serum or replenish the peptide.

Part 3: Dosage & Experimental Protocols

A. Cell-Free Assays (Lysates / purified proteins)

Context: Testing binding affinity or caspase release in lysates.

- Starting Range: 100 nM – 10 µM.
- Rationale: The K_d of AVPI peptide for XIAP BIR3 is approximately 0.5 – 0.7 µM.
- Protocol: Incubate cell lysates with cytochrome c and dATP to trigger apoptosome formation, then titrate **H-AVPIAQK-OH** to measure the increase in Caspase-3 activity (via fluorogenic substrate DEVD-AMC).

B. Intracellular Delivery (Live Cells)

Context: Inducing apoptosis in culture. Prerequisite: Use a protein delivery reagent (e.g., PULSin, BioPORTER) or electroporation.

Cell Line Type	Example Lines	Recommended Dosage (Intracellular)	Optimization Strategy
High XIAP	HeLa, A2780	20 μ M – 100 μ M	These lines have a high "buffer" of IAPs. Higher concentrations are required to saturate the BIR domains. Must combine with TRAIL or Etoposide.
Caspase-3 Null	MCF-7	50 μ M – 100 μ M	Lacks Caspase-3; relies on Caspase-7. Apoptosis is slower. High dose required to ensure complete XIAP inhibition.
Sensitive/Low IAP	Jurkat, HL-60	5 μ M – 20 μ M	Hematological lines are often more sensitive to SMAC mimetics due to lower IAP thresholds.

C. Combination Therapy (The "Sensitizer" Approach)

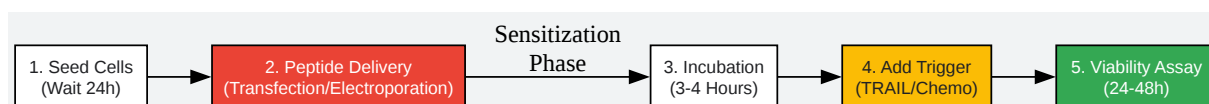
H-AVPIAQK-OH is rarely a single-agent killer. It sensitizes cells to death signals.

Standard Protocol for Combination:

- Seed Cells: 24 hours prior to treatment.[\[2\]](#)

- Pre-treatment (Peptide): Deliver **H-AVPIAQK-OH** (10-50 μ M) 3-4 hours before the cytotoxic agent. This "disarms" the XIAP defense.
- Trigger Addition: Add TRAIL (10-100 ng/mL) or Cisplatin.
- Assay: Measure viability (MTT/CellTiter-Glo) at 24h and 48h.

Experimental Workflow



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Caption: Sequential treatment protocol ensures XIAP is inhibited before the death signal arrives.

Part 4: Troubleshooting & FAQs

Q1: I added 50 μ M H-AVPIAQK-OH to my media, but the cells look healthy. Why?

A: This is a permeability issue. The peptide is hydrophilic and cannot cross the plasma membrane passively.

- Solution: Use a commercial peptide delivery reagent (lipid-based or peptide-based) or switch to a cell-permeable peptidomimetic (e.g., Smac-N7 fused to TAT: YGRKKRRQRRR-AVPIAQK).

Q2: Why does MCF-7 show no response even with delivery?

A: MCF-7 cells are functionally deficient in Caspase-3 (deletion in CASP3 gene). While SMAC mimetics can work via Caspase-7, the kinetics are different.

- Solution: Extend the assay time to 48-72 hours. Ensure you are not using a Caspase-3 specific readout (like DEVD-fmk) that might have lower affinity for Caspase-7. Verify XIAP degradation via Western Blot.

Q3: My peptide precipitates in the stock solution.

A: While usually soluble, high concentrations (>10mM) or specific buffer salts can cause aggregation.

- Solution: Add a small amount of sterile acetic acid (if basic) or ammonium hydroxide (if acidic) to adjust pH, or use 5-10% DMSO to aid solubilization before diluting in buffer.

Q4: Is the peptide stable in RPMI/DMEM?

A: Not for long. Serum (FBS) contains esterases and proteases that degrade linear peptides rapidly (half-life often < 2 hours).

- Solution: For long incubations, use heat-inactivated FBS or reduce serum concentration to 1% during the peptide incubation step. Alternatively, replenish the peptide every 4-6 hours.

Part 5: References

- Du, C., Fang, M., Li, Y., Li, L., & Wang, X. (2000). Smac, a Mitochondrial Protein that Promotes Cytochrome c-Dependent Caspase Activation by Eliminating IAP Inhibition. *Cell*, 102(1), 33–42.
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